4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Description
4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a polysubstituted quinoline derivative featuring:
- Chloro groups at positions 4 and 3 (the latter as part of a 2-chloroethyl side chain).
- Methyl groups at positions 2 and 6.
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-8-3-4-12-11(7-8)13(15)10(5-6-14)9(2)16-12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUDCITNUFTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235580 | |
| Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57521-20-7 | |
| Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57521-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline core with chloroethyl and methyl substituents. Its molecular formula is with a molecular weight of approximately 240.13 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones (Table 1).
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 19 |
| Pseudomonas aeruginosa | 22 |
The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of cellular membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated an IC50 value of approximately 25 µM in inhibiting NO production, comparable to established anti-inflammatory drugs (Table 3).
| Treatment | IC50 (µM) |
|---|---|
| This compound | 25 |
| Aspirin | 30 |
The anti-inflammatory effect is believed to be mediated by the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Case Studies
A recent case study highlighted the use of this compound in combination therapy for treating multidrug-resistant bacterial infections. The study reported enhanced efficacy when combined with traditional antibiotics, suggesting a synergistic effect that could lower the required dosage of antibiotics and mitigate resistance development.
Scientific Research Applications
Pharmaceutical Applications
Antineoplastic Agents:
The compound serves as an intermediate in the synthesis of antineoplastic drugs such as Cabozantinib and Tivozanib . These drugs target multiple tyrosine kinases involved in tumor growth and angiogenesis, making them crucial in treating various cancers, including metastatic medullary thyroid carcinoma and renal cell carcinoma. The synthesis of these drugs involves several steps where 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline plays a key role as a precursor .
Antimicrobial Activity:
Quinoline derivatives, including this compound, are known for their broad-spectrum antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and exhibit antifungal effects . The introduction of substituents like chloroethyl groups has been shown to increase potency against various pathogens.
Organic Synthesis
Synthesis of Other Compounds:
The compound is utilized in the synthesis of other quinoline derivatives. Its chlorinated structure allows for further chemical reactions that can lead to the formation of more complex molecules used in medicinal chemistry . For instance, it can be transformed into various derivatives through nucleophilic substitution reactions.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Miyamoto et al. (1995) | Demonstrated enhanced antibacterial activity with 5-substituted quinolines | Development of new antibiotics |
| Milner et al. (2010) | Explored antimalarial properties of quinoline derivatives | Treatment of malaria |
| Muthumani et al. (2010) | Investigated antifungal activities | Development of antifungal agents |
These studies highlight the versatility of this compound in developing new therapeutic agents.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Discussion of Structure-Activity Relationships (SAR)
- Lipophilicity: Methyl groups (2,6-positions) enhance lipid solubility, aiding membrane permeation.
- Reactivity : The 2-chloroethyl group’s alkylating capacity parallels nitrosoureas, suggesting utility in targeting DNA or proteins in cancer therapy .
- Synthetic Challenges: Competitive side reactions (e.g., formation of 2,6-dimethylquinoline as a by-product) may occur during synthesis, necessitating precise control .
Preparation Methods
Chlorination of 3-(2-Hydroxyethyl)-2,6-Dimethylquinoline
A common method involves chlorinating the hydroxyl group of 3-(2-hydroxyethyl)-2,6-dimethylquinoline. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–25°C achieves conversion to the chloroethyl group. This route offers yields of 70–85% but requires careful control of moisture to avoid hydrolysis.
Direct Chloroethylation via Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces the 2-chloroethyl group directly onto 4-chloro-2,6-dimethylquinoline. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction between 2-chloroethyl chloride and the quinoline derivative in solvents like carbon tetrachloride (CCl₄) or toluene. Temperatures of 0–80°C and reaction times of 4–6 hours yield 60–75% product.
Regioselective Chlorination Techniques
Chlorination at the 4-position of the quinoline ring is critical. Electrophilic aromatic substitution (EAS) driven by chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids ensures regioselectivity.
Chlorine Gas in Carbon Tetrachloride
A patent by details the chlorination of 2,6-dimethylquinoline in CCl₄ saturated with HCl gas. At 10–15°C, Cl₂ is introduced over 4 hours, yielding 4-chloro-2,6-dimethylquinoline hydrochloride. Neutralization with NaOH liberates the free base, achieving 69% yield.
Table 1: Chlorination Conditions and Yields
| Chlorinating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cl₂ | CCl₄ | HCl | 10–15 | 69 |
| SO₂Cl₂ | Toluene | None | 45–50 | 70 |
| Cl₂ + I₂ | CCl₄ | I₂ | 80 | 60 |
Sulfuryl Chloride in Toluene
Replacing Cl₂ with SO₂Cl₂ in toluene at 45–50°C simplifies handling and improves safety. This method avoids gaseous by-products and achieves comparable yields (70%).
Solvent and Catalyst Systems
Solvent choice profoundly impacts reaction efficiency and regioselectivity.
Carbon Tetrachloride vs. Toluene
Catalytic Iodine for Enhanced Selectivity
Adding iodine (I₂) as a catalyst during Cl₂ chlorination directs substitution to the 4-position, reducing by-products like 3-chloro isomers. Example 5 of demonstrates a 60% yield increase with 10 g I₂ per mole of substrate.
Purification and Isolation
Post-synthesis purification ensures high-purity product.
Distillation Under Reduced Pressure
Fractional distillation at 115–117°C (5 mmHg) isolates this compound with >99% purity.
Recrystallization from Methanol
Crude product recrystallized in methanol removes unreacted starting materials and oligomeric by-products, achieving 98% purity.
Challenges and Mitigation Strategies
Over-Chlorination
Excess Cl₂ or prolonged reaction times lead to di- or tri-chlorinated by-products. Controlled Cl₂ flow rates and real-time monitoring via gas chromatography mitigate this issue.
Hydrolysis of Chloroethyl Group
Moisture exposure hydrolyzes the chloroethyl group to hydroxyethyl. Anhydrous conditions and molecular sieves preserve functionality.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation reduces reaction times from hours to minutes while maintaining yields of 65–70%.
Q & A
Q. What are the thermodynamic stability trends for halogenated quinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
